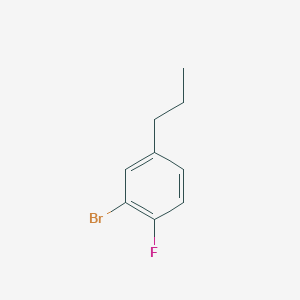

2-Bromo-1-fluoro-4-propylbenzene

Description

Overview of Organohalogen Chemistry, with Emphasis on Organofluorine and Organobromine Aromatic Systems

Organohalogen chemistry encompasses the study of organic compounds containing a carbon-halogen bond. britannica.comlibretexts.org The nature of this bond and the reactivity of the compound are highly dependent on the specific halogen.

Organofluorine Aromatic Compounds: The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to organofluorine compounds. nih.gov Fluorine's high electronegativity significantly influences the electronic environment of the aromatic ring, often enhancing properties like metabolic stability and bioavailability in drug molecules. wikipedia.orgnumberanalytics.com Consequently, an estimated one-fifth of all pharmaceuticals contain fluorine. wikipedia.org The synthesis of fluorinated aromatics has evolved significantly, overcoming initial challenges to become a cornerstone of modern medicinal chemistry. numberanalytics.comnih.gov

Organobromine Aromatic Compounds: Organobromine compounds are characterized by the carbon-bromine bond, which is weaker than the carbon-fluorine bond. wikipedia.org This difference in bond strength makes organobromine compounds more reactive and versatile intermediates in organic synthesis. chemicalbull.comwikipedia.org They readily participate in reactions such as Grignard reagent formation and cross-coupling reactions, making them valuable precursors for the synthesis of more complex molecules. wikipedia.orgwikipedia.org Naturally occurring organobromine compounds are surprisingly abundant, particularly in marine organisms. wikipedia.orgrsc.org

The presence of both a fluorine and a bromine atom on the same aromatic ring, as in 2-Bromo-1-fluoro-4-propylbenzene, creates a molecule with a unique blend of stability and reactivity, offering distinct opportunities for synthetic transformations.

Positioning of this compound within Substituted Benzene (B151609) Chemistry

Substituted benzenes are aromatic compounds in which one or more hydrogen atoms of the benzene ring have been replaced by other atoms or functional groups. utexas.edubyjus.com The identity and position of these substituents profoundly affect the molecule's chemical behavior. libretexts.org

This compound is a trisubstituted benzene derivative. The nomenclature indicates a benzene ring with a bromine atom at position 2, a fluorine atom at position 1, and a propyl group at position 4. nih.gov This specific arrangement of substituents—an activating alkyl group and two deactivating but ortho-, para-directing halogen atoms—sets the stage for interesting regioselectivity in further electrophilic aromatic substitution reactions. libretexts.org The interplay of the inductive and resonance effects of the bromo, fluoro, and propyl groups governs the electron density distribution within the aromatic ring, thereby directing the position of any subsequent chemical modifications.

Fundamental Research Questions Pertaining to Dihalosubstituted Alkylbenzenes

The study of dihalosubstituted alkylbenzenes like this compound is driven by several fundamental research questions:

Regioselectivity of Further Functionalization: A primary area of investigation is predicting and controlling the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. The directing effects of the existing bromo, fluoro, and propyl groups can be either synergistic or competing, leading to complex product mixtures. Understanding these directing effects is crucial for the selective synthesis of more complex molecules.

Synthesis of Novel Compounds: Dihalosubstituted alkylbenzenes serve as versatile starting materials for the synthesis of a wide range of novel compounds with potential applications in various fields. Research focuses on developing efficient and selective methods to transform these building blocks into more elaborate molecular architectures.

Structure-Property Relationships: Investigating how the specific substitution pattern affects the physical and chemical properties of the molecule is a key research goal. This includes studying properties such as boiling point, melting point, solubility, and spectroscopic characteristics.

Rationale and Academic Importance of Investigating this compound

The investigation of this compound holds significant academic importance for several reasons. It serves as an excellent model system for studying the fundamental principles of electrophilic aromatic substitution in polysubstituted benzenes. The presence of both a second-row (fluorine) and a fourth-row (bromine) halogen allows for a direct comparison of their directing abilities and reactivity within the same molecule.

Furthermore, this compound is a valuable synthetic intermediate. The differential reactivity of the carbon-bromine and carbon-fluorine bonds can be exploited for selective transformations. For instance, the carbon-bromine bond is more susceptible to cleavage in many cross-coupling reactions, allowing for the introduction of new functional groups at that position while leaving the carbon-fluorine bond intact. This selective reactivity is a powerful tool in the design and synthesis of complex organic molecules, including those with potential pharmaceutical or material science applications. The study of such molecules contributes to the broader field of directed aromatic functionalization, a key area in modern organic synthesis. nih.govbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZYPUNRSJNOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Fluoro 4 Propylbenzene

Classical Approaches to Substituted Halobenzenes

Traditional methods for synthesizing substituted halobenzenes provide the bedrock for accessing compounds like 2-Bromo-1-fluoro-4-propylbenzene. These approaches often involve sequential introduction of the desired functional groups onto the benzene (B151609) ring.

Electrophilic aromatic substitution is a cornerstone of benzene chemistry. In the context of synthesizing this compound, the direct bromination of 1-fluoro-4-propylbenzene (B3135843) is a plausible route. The fluorine atom and the propyl group on the benzene ring direct the incoming electrophile (bromine). Fluorine is an ortho-, para-director, while the propyl group is also an ortho-, para-director. The interplay of these directing effects is crucial for the regioselectivity of the bromination reaction.

The reaction typically employs a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile that attacks the electron-rich aromatic ring. libretexts.org The reaction of anisole (B1667542) with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to afford exclusively the para-substituted product. nih.gov Theoretical calculations can be used to predict the positional selectivity of electrophilic aromatic brominations. researchgate.net

A general procedure for electrophilic aromatic bromination involves treating the substituted benzene with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. nih.gov For instance, the bromination of a substituted benzene can be achieved in high yield by reacting it with NBS at low temperatures. nih.gov

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product | Yield |

| Anisole | NBS | - | Acetonitrile | - | 1-bromo-4-methoxybenzene | 96% |

| Compound 21 | NBS | - | Acetonitrile | 0 °C | Compound 22a | 92% |

| Compound 27b | NBS | - | Acetonitrile | 0 °C | Compound 28b | 97% |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing the fluorine atom. The Halex (halogen exchange) process is an industrially significant method that involves the displacement of a halide (typically chloride) with fluoride (B91410). wikipedia.orgchemtube3d.comacsgcipr.org This reaction is generally applied to aromatic rings that are activated by electron-withdrawing groups. wikipedia.orggaylordchemical.com

For the synthesis of this compound, a hypothetical precursor could be 2-bromo-1-chloro-4-propylbenzene. The Halex reaction would then be employed to replace the chlorine atom with fluorine. The process typically requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). chemtube3d.comacsgcipr.org The reaction is often conducted at elevated temperatures to overcome the activation energy barrier. wikipedia.org The efficiency of the Halex process can be enhanced by using phase-transfer catalysts. acsgcipr.org

Recent advancements have focused on developing milder and more efficient fluorination methods. For example, the use of anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) has been shown to be highly effective for SNAr fluorination at room temperature on electron-deficient substrates. nih.gov

The propyl group can be introduced onto a pre-functionalized bromo-fluorobenzene ring via Friedel-Crafts alkylation or acylation followed by reduction. libretexts.orgpressbooks.pub

Friedel-Crafts Alkylation: This method involves the reaction of 1-bromo-2-fluorobenzene (B92463) with an alkylating agent like 1-propyl chloride or 1-propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation is prone to issues like polysubstitution and carbocation rearrangements.

Friedel-Crafts Acylation followed by Reduction: A more reliable method is to first perform a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst. This introduces a propanoyl group onto the ring. The resulting ketone is then reduced to the propyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence avoids the problems associated with direct alkylation. libretexts.orgpressbooks.pub

The regioselectivity of the Friedel-Crafts reaction is directed by the existing halogen substituents on the benzene ring.

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.org

In the synthesis of halofluorobenzenes, a fluorine atom can act as a moderate directing group for ortho-lithiation. organic-chemistry.org For example, starting with 1-fluoro-4-propylbenzene, a DoM approach could potentially be used to introduce a bromine atom at the 2-position. The fluorine atom would direct the lithiation to the ortho position, followed by quenching with a bromine source like 1,2-dibromoethane (B42909) or hexabromoethane.

The strength of the directing group is a critical factor in the success of DoM reactions. While fluorine is a moderate DMG, stronger directing groups like amides or methoxy (B1213986) groups are often employed to ensure high efficiency and regioselectivity. wikipedia.orgorganic-chemistry.org

Modern and Sustainable Synthetic Protocols

Contemporary synthetic chemistry emphasizes the development of more sustainable and efficient methods, often utilizing transition metal catalysis. ucl.ac.uk

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comnih.gov These reactions offer a versatile and efficient means to construct complex molecules like this compound.

A plausible strategy would involve a Suzuki-Miyaura coupling reaction. researchgate.net This could entail the coupling of a dihalofluorobenzene derivative with a propylboronic acid or the coupling of a bromofluorophenylboronic acid with a propyl halide. For instance, the reaction of 1-bromo-2-fluorobenzene with a suitable organoboron reagent in the presence of a palladium catalyst could be a key step. researchgate.net

Alternatively, Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) could be employed to introduce the propyl group. acs.org These reactions are typically catalyzed by palladium or nickel complexes. tcichemicals.comacs.org Iron-catalyzed cross-coupling has also emerged as a more sustainable alternative. researchgate.net

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, influencing the yield, selectivity, and functional group tolerance. The development of robust catalysts has enabled the coupling of a wide range of substrates under milder conditions. researchgate.net

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron | Palladium, Nickel | High functional group tolerance, mild conditions |

| Negishi | Organozinc | Palladium, Nickel | High reactivity, good for alkyl-aryl coupling |

| Kumada | Grignard (Organomagnesium) | Palladium, Nickel | Strong nucleophiles, can be less selective |

| Stille | Organotin | Palladium | Tolerant of many functional groups, toxic reagents |

| Hiyama | Organosilicon | Palladium | Activated by fluoride, less common |

Metal-Catalyzed Cross-Coupling Reactions for C-Halogen and C-Alkyl Bond Formation

Suzuki-Miyaura Coupling Variants for Aryl-Aryl or Aryl-Alkyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. As an aryl bromide, this compound is an excellent electrophilic partner for this reaction, enabling the formation of biaryl or alkyl-aryl structures. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester nucleophile.

The versatility of this method allows for coupling with a wide variety of arylboronic acids. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields, and numerous conditions have been reported for the coupling of similar bromo-fluoro-aromatic substrates. nih.govresearchgate.net For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used in conjunction with bases such as potassium carbonate or potassium phosphate (B84403) in solvents like 1,4-dioxane (B91453) or toluene. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatic Compounds

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | nih.gov |

| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 80 | High Conversion | researchgate.net |

| 1-bromo-4-fluorobenzene | Various arylboronic acids | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 80 | >99 (conversion) | nih.gov |

Negishi Coupling and Related Organometallic Approaches

The Negishi coupling provides an alternative powerful method for C-C bond formation. This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. In this context, this compound can be utilized in two ways:

As the electrophile : It can be directly coupled with a pre-formed organozinc nucleophile (R-ZnX).

As the precursor to the nucleophile : It can be converted into its corresponding organozinc reagent via reaction with activated zinc or through transmetalation from an organolithium or Grignard reagent. This organozinc derivative can then be coupled with another organic halide.

This methodology is known for its high tolerance of functional groups and is a valuable tool for creating complex molecules from halogenated aromatic starting materials.

Green Chemistry Principles in Halogenation

Recent advancements in chemical synthesis emphasize the use of environmentally benign methods. The bromination of 1-fluoro-4-propylbenzene to yield the target compound can be achieved using green chemistry principles that minimize waste and avoid hazardous solvents.

Oxidative bromination methods offer a greener alternative to using elemental bromine. These systems typically employ a stable halide salt (e.g., NaBr, KBr) or hydrobromic acid (HBr) as the bromine source, with an environmentally friendly oxidant like hydrogen peroxide (H₂O₂) to generate the active brominating species in situ. The primary byproduct of using H₂O₂ is water, making it a highly attractive green oxidant. This approach avoids the direct handling of hazardous liquid bromine and can often be performed under milder conditions than traditional methods. The use of H₂O₂ in the presence of a halide source and an acid catalyst is a known method for the halogenation of aromatic compounds. sigmaaldrich.com

A key goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the bromination of aromatics, several solvent-free and aqueous-based methods have been developed.

Aqueous Bromination : Reactions can be conducted in water, which is a safe, non-toxic, and inexpensive solvent. For example, an aqueous calcium bromide (CaBr₂)–bromine system has been shown to be effective for the bromination of various aromatic compounds, offering high yields and easy product isolation. lookchem.com

Solvent-Free Reactions : Solid-state or solvent-free reactions provide another green alternative. One such method involves using N-Bromosuccinimide (NBS) supported on alumina (B75360) (Al₂O₃), which acts as both a reagent and a support, often requiring only gentle heating or even proceeding at room temperature. chemrxiv.orgresearchgate.net These methods simplify workup procedures and significantly reduce waste. chemrxiv.orgresearchgate.net

Table 2: Comparison of Green Bromination Methodologies

| Methodology | Bromine Source | Key Features | Advantages | Source |

|---|---|---|---|---|

| Aqueous System | aq. CaBr₂–Br₂ | Reaction occurs in water at room temperature. | Avoids organic solvents; recyclable reagent system. | lookchem.com |

| Solvent-Free | NBS/Al₂O₃ | Solid-state reaction, often without external heating. | No solvent needed; simple workup; mild conditions. | chemrxiv.org |

| Oxidative Halogenation | HBr/H₂O₂ | In situ generation of Br⁺ from a green oxidant. | Water is the only byproduct; avoids elemental bromine. | sigmaaldrich.com |

C-H Functionalization Strategies for Direct Substitution

The most direct route to this compound is the selective C-H functionalization of 1-fluoro-4-propylbenzene. This electrophilic aromatic substitution is guided by the directing effects of the substituents on the benzene ring. The fluorine at C-1 is a deactivating but ortho-, para-directing group, while the n-propyl group at C-4 is an activating and ortho-, para-directing group.

The positions ortho to the fluorine are C-2 and C-6. The positions ortho to the propyl group are C-3 and C-5. The combined effect strongly favors substitution at the C-2 (and C-6) position, which is activated by the propyl group and directed by the fluorine. Therefore, direct bromination with reagents like elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or using milder brominating agents like NBS can achieve regioselective C-H bromination at the desired position. A patent describes the direct bromination of fluorobenzene (B45895) derivatives where the fluorine is in the para-position to another substituent, highlighting the industrial feasibility of this type of C-H functionalization. google.com

Scalable Synthetic Routes and Process Chemistry Considerations for this compound

For industrial-scale production, a synthetic route must be efficient, cost-effective, safe, and environmentally sound. When evaluating the methodologies for producing this compound, direct C-H functionalization via electrophilic bromination of 1-fluoro-4-propylbenzene is the most practical and scalable approach.

Cost and Availability : The starting material, 1-fluoro-4-propylbenzene, can be synthesized from readily available precursors. lookchem.com The brominating agents, such as elemental bromine or NBS, are bulk industrial chemicals.

Process Simplicity : A one-step direct bromination is significantly more efficient for large-scale manufacturing than multi-step sequences involving cross-coupling reactions.

Green Chemistry and Safety : Scalable routes benefit immensely from green chemistry principles. Using oxidative systems with H₂O₂ or performing the reaction in water or without solvent reduces risks associated with handling hazardous materials and minimizes toxic waste streams. lookchem.comchemrxiv.org This not only lowers environmental impact but also reduces costs associated with waste disposal and safety measures.

Yield and Purity : The high regioselectivity of the direct bromination leads to a high yield of the desired isomer, simplifying purification, which is a critical factor in process chemistry. Patented processes for similar brominations often achieve high purity and yield. google.com

While Suzuki-Miyaura and Negishi couplings are powerful for creating molecular diversity, they are less ideal for the bulk synthesis of this compound itself due to the high cost of palladium catalysts and the additional synthetic steps required. These methods are, however, highly relevant for the subsequent, scalable derivatization of the title compound once it has been produced. nih.govnih.gov The development of flow chemistry processes could further enhance the scalability and safety of these reactions. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Bromo 1 Fluoro 4 Propylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on 2-Bromo-1-fluoro-4-propylbenzene is dictated by the interplay of the electronic and steric effects of the existing bromine, fluorine, and propyl substituents.

Regiochemical Control by Bromine, Fluorine, and Propyl Substituents

The position of an incoming electrophile on the benzene (B151609) ring is directed by the substituents already present. Both halogens (bromine and fluorine) and alkyl groups (propyl) are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.comlibretexts.org However, they influence the ring's reactivity in opposing ways.

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it is an activating ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. numberanalytics.com

Halogens (-Br, -F): Bromine and fluorine are deactivating ortho-, para-directors. masterorganicchemistry.comchadsprep.com Their high electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene. However, they possess lone pairs of electrons that can be donated through resonance, which preferentially stabilizes the cationic intermediate (the sigma complex) when the attack occurs at the ortho and para positions. This resonance effect is responsible for their directing ability. libretexts.orglatech.edu

In this compound, the three available positions for substitution are C3, C5, and C6. The directing effects of the substituents must be considered in concert:

The propyl group at C4 strongly directs to its ortho positions, C3 and C5.

The fluorine atom at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).

The bromine atom at C2 directs to its ortho position (C6) and its para position (C5).

When directing groups conflict, the most strongly activating group generally controls the regioselectivity. latech.edu In this case, the activating propyl group has the dominant influence over the deactivating halogens. Therefore, substitution is most likely to occur at the positions ortho to the propyl group, namely C3 and C5. Between these two, C5 is also directed by the bromine atom, potentially increasing its favorability. However, steric hindrance must also be considered. Attack at C3 is sterically less hindered than at C5, which is flanked by the propyl group and a hydrogen. Attack at C6 is directed by both halogens but is adjacent to the bromine atom, which could present some steric hindrance.

Table 1: Summary of Substituent Directing Effects in EAS

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -F | C1 | Halogen | Deactivating | Ortho, Para |

| -Br | C2 | Halogen | Deactivating | Ortho, Para |

| -CH₂CH₂CH₃ | C4 | Alkyl | Activating | Ortho, Para |

Kinetic and Mechanistic Aspects of EAS on this compound

The mechanism of electrophilic aromatic substitution involves a two-step process. First, the aromatic ring attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. latech.edu In the second step, a proton is lost from the site of attack, restoring the aromaticity of the ring.

The rate of this reaction is determined by the stability of the sigma complex. Activating groups increase the reaction rate by stabilizing this intermediate, while deactivating groups destabilize it and slow the reaction down. chadsprep.comlibretexts.org

The stability of the possible sigma complexes determines the final product distribution:

Attack at C3: The positive charge of the intermediate is delocalized onto C2, C4, and C6. The cation at C4 is a tertiary carbocation and is adjacent to the electron-donating propyl group, leading to significant stabilization.

Attack at C5: The positive charge is delocalized onto C2, C4, and C6. Again, the cation at C4 is stabilized by the propyl group. This intermediate is also stabilized by resonance involving the bromine atom at C2.

Attack at C6: The positive charge is delocalized onto C1, C3, and C5. The intermediates are stabilized by resonance involving both the fluorine at C1 and the bromine at C2.

While all positions benefit from some form of resonance stabilization, the powerful activating effect of the alkyl group suggests that substitution at C3 and C5 will be kinetically favored over substitution at C6.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike EAS, this reaction is facilitated by electron-withdrawing groups.

Comparative Reactivity of Bromine vs. Fluorine Displacement in SNAr

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org In the second step, the leaving group is expelled, and aromaticity is restored.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The compound this compound lacks any strong electron-withdrawing groups; the propyl group is electron-donating, and halogens are only weakly withdrawing. Therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.org

However, in activated systems, the nature of the halogen leaving group is crucial. The reactivity order is often F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-limiting. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack, accelerating the reaction, even though fluoride (B91410) is a poorer leaving group than bromide in other substitution reactions like SN2. wikipedia.org

Table 2: Comparative Factors for Halogen Displacement in SNAr

| Halogen | Electronegativity | C-X Bond Strength | Leaving Group Ability (in elimination step) | Overall SNAr Reactivity (in activated rings) |

|---|---|---|---|---|

| Fluorine | Highest | Strongest | Poorest | Highest |

| Bromine | Lower | Weaker | Better | Lower |

Directed Nucleophilic Attack Influenced by Halogens

If this compound were forced to react under harsh conditions or if it were modified with an activating group (e.g., a nitro group at C5), a nucleophile could theoretically attack either the carbon bearing the fluorine (C1) or the carbon bearing the bromine (C2).

The direction of the attack would be influenced by two main factors:

Carbon Electrophilicity: The extreme electronegativity of the fluorine atom at C1 polarizes the C-F bond more effectively than the bromine atom at C2 polarizes the C-Br bond. This makes C1 more electron-deficient and a more likely target for initial nucleophilic attack.

Leaving Group Ability: In the second step of the mechanism (elimination), the bromide ion is a better leaving group than the fluoride ion due to its larger size and lower charge density.

In most SNAr reactions, the first step is rate-determining, so the enhanced electrophilicity at the fluorine-bearing carbon (C1) would likely direct the attack to that position, leading to the displacement of fluorine.

Cross-Coupling and Organometallic Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between the C-Br and C-F bonds allows for highly selective transformations.

The general order of reactivity for aryl halides in the oxidative addition step of cross-coupling reactions is I > Br > OTf >> Cl > F. libretexts.org The C-Br bond is substantially weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition to a low-valent palladium catalyst. This differential reactivity is the basis for selective functionalization at the C2 position.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would selectively replace the bromine atom. libretexts.orgugr.es For example, reacting this compound with phenylboronic acid would yield 2-fluoro-4-propyl-1,1'-biphenyl.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group selectively at the C2 position. nih.govresearchgate.net

Heck Coupling: Reaction with an alkene to form a new C-C bond, substituting the bromine atom with a vinyl group.

Furthermore, the C-Br bond can be used to form organometallic reagents:

Grignard Reagent Formation: Reaction with magnesium metal selectively forms the Grignard reagent at the C-Br bond (2-fluoro-4-propylphenylmagnesium bromide). chegg.com This nucleophilic reagent can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Benzyne (B1209423) Formation: Under certain conditions, formation of a Grignard or organolithium reagent at the C-Br position can be followed by the elimination of magnesium fluoride or lithium fluoride to generate a highly reactive benzyne intermediate (4-propylbenzyne). stackexchange.comstackexchange.com This intermediate can then be trapped by dienes in a Diels-Alder reaction.

Table 3: Selective Reactions at the C-Br Bond

| Reaction Name | Reagents | Resulting Transformation |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Bromine replaced with 'R' group (alkyl, aryl, etc.) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Bromine replaced with alkynyl group |

| Grignard Formation | Mg metal | Forms Ar-MgBr at the C2 position |

Suzuki, Sonogashira, and Other Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound, with its reactive carbon-bromine bond, is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction is a widely used method to form carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the context of this compound, this reaction would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For instance, the Suzuki-Miyaura reaction has been employed in the synthesis of biphenyl (B1667301) compounds, which are important structural motifs in liquid crystals and various pharmaceuticals. nih.gov A similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has been successfully used in Suzuki cross-coupling reactions to generate a variety of derivatives. nih.gov

The Sonogashira coupling is another significant palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. libretexts.org This reaction typically requires a palladium(0) catalyst, a copper(I) co-catalyst, and a base. libretexts.org The coupling of this compound with an alkyne would lead to the formation of an arylalkyne, a structure found in various natural products and functional materials. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted compound a good candidate for this transformation. libretexts.org

Other palladium-catalyzed transformations beyond Suzuki and Sonogashira couplings have been extensively developed. diva-portal.org These include the Heck reaction, which couples the aryl halide with an alkene, and various carbonylation reactions. diva-portal.org These reactions further expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Reactants | Product Type | Key Features |

| Suzuki-Miyaura Coupling | This compound, Organoboron compound | Biaryl derivative | Mild conditions, high functional group tolerance |

| Sonogashira Coupling | This compound, Terminal alkyne | Arylalkyne | Requires Pd(0) and Cu(I) catalysts |

| Heck Reaction | This compound, Alkene | Aryl-substituted alkene | Forms a new C-C bond at the alkene |

Grignard and Organolithium Reagent Chemistry

The formation of Grignard and organolithium reagents from aryl halides is a classic method for generating carbon nucleophiles. These reagents are highly reactive and can participate in a wide array of bond-forming reactions.

Grignard reagent formation from this compound would involve its reaction with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran. The resulting organomagnesium compound, 2-fluoro-4-propylphenylmagnesium bromide, can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. However, the presence of the fluorine atom ortho to the bromine can influence the stability and reactivity of the Grignard reagent. In some cases, the formation of a Grignard reagent from an ortho-halofluorobenzene can lead to the formation of a benzyne intermediate through the elimination of magnesium halide. stackexchange.com

Organolithium reagent chemistry offers an alternative route to generate a potent carbon nucleophile. This is typically achieved through a halogen-metal exchange reaction, where the aryl bromide is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2-fluoro-4-propyllithium is a highly reactive species that can be used in similar applications as the Grignard reagent. The ortho-fluoro substituent can direct the lithiation to the bromine-bearing carbon and can also influence the subsequent reactivity of the organolithium species.

Role of this compound as a Building Block in Complex Molecular Architectures

The reactivity of the carbon-bromine bond, coupled with the presence of the fluoro and propyl substituents, makes this compound a valuable building block in the synthesis of more complex molecules. The strategic placement of the functional groups allows for sequential and regioselective reactions.

The bromo group serves as a handle for various cross-coupling reactions, as discussed previously, enabling the introduction of aryl, vinyl, or alkynyl moieties. The fluorine atom can influence the electronic properties of the aromatic ring and can also participate in specific reactions or act as a blocking group to direct reactions to other positions. The propyl group provides a lipophilic character to the molecule and can be a site for further functionalization.

This trifunctional nature allows for the construction of intricate molecular architectures. For instance, one could envision a synthetic route where the bromo group is first subjected to a Suzuki coupling, followed by a reaction involving the propyl side chain, and finally, a nucleophilic aromatic substitution targeting the fluorine atom under specific conditions. This versatility makes this compound and related structures useful intermediates in the synthesis of agrochemicals, liquid crystals, and potentially, pharmacologically active compounds.

Reductive and Oxidative Transformations

Beyond carbon-carbon bond formation, this compound can undergo reductive and oxidative transformations at different sites of the molecule.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved using various reducing agents. For this compound, the more reactive carbon-bromine bond can be selectively reduced in the presence of the more robust carbon-fluorine bond. Common methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst and a hydrogen source, or treatment with metal hydrides like sodium borohydride (B1222165) in the presence of a catalyst. This transformation would yield 1-fluoro-3-propylbenzene.

Oxidative Functionalization of the Aromatic Ring and Propyl Side Chain

The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating halogen substituents. However, under harsh conditions, oxidation of the aromatic ring can lead to ring-opening or the formation of phenols.

More commonly, the propyl side chain can be selectively oxidized. The benzylic position (the carbon atom of the propyl group attached to the aromatic ring) is particularly susceptible to oxidation. Using oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the formation of a carboxylic acid, 2-bromo-1-fluoro-4-benzoic acid. Milder oxidation conditions could potentially yield the corresponding ketone or alcohol at the benzylic position.

Benzyne Intermediate Formation from Related Halogenated Benzenes

Benzyne is a highly reactive and transient intermediate that can be generated from ortho-dihalobenzenes. stackexchange.comechemi.com While the direct formation of benzyne from this compound is not explicitly detailed in the provided search results, the principles can be inferred from the behavior of the parent compound, 2-bromo-1-fluorobenzene. stackexchange.com

Treatment of 2-bromo-1-fluorobenzene with a strong base, such as sodium amide, or with magnesium metal to form a Grignard reagent, can lead to the elimination of HBr or MgBrF, respectively, to generate benzyne. stackexchange.comlibretexts.org This highly strained and electrophilic intermediate readily undergoes reactions with nucleophiles or participates in cycloaddition reactions. For example, in the presence of furan, benzyne acts as a dienophile in a Diels-Alder reaction. stackexchange.comstackexchange.com It is plausible that this compound could undergo a similar transformation to form 4-propylbenzyne, which could then be trapped by a suitable diene or nucleophile to generate a variety of substituted aromatic compounds.

Derivatization Strategies of the Propyl Side Chain and Halogen Functionalities of this compound

The chemical architecture of this compound offers multiple sites for synthetic modification, enabling the generation of a diverse array of derivatives. The reactivity of this compound is primarily centered around its three key functional groups: the propyl side chain, the bromine atom, and to a lesser extent, the fluorine atom. Strategic manipulation of these groups allows for the introduction of new functionalities and the construction of more complex molecular frameworks.

Derivatization of the Propyl Side Chain

The propyl group attached to the benzene ring provides a handle for various chemical transformations, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated by the adjacent phenyl ring, making it susceptible to radical and oxidative reactions.

Benzylic Bromination

One of the most common and effective methods for functionalizing the propyl side chain is through benzylic bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.

For this compound, this would result in the formation of 1-(1-bromopropyl)-2-bromo-1-fluoro-4-propylbenzene. This newly introduced bromine atom can then serve as a versatile leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including alcohols, ethers, amines, and nitriles. A closely related transformation is the light-induced bromination of 2-fluoro-4-bromotoluene, which yields 2-fluoro-4-bromobenzyl bromide, highlighting the feasibility of this type of reaction on similar scaffolds. google.com

| Reactant | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| Propylbenzene (B89791) | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | (1-Bromopropyl)benzene | Reflux in Carbon Tetrachloride |

Oxidation of the Propyl Side Chain

The propyl side chain can also be a target for oxidation reactions. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the benzylic carbon. google.comgoogle.com For alkylbenzenes with at least one benzylic hydrogen, treatment with hot, alkaline KMnO4 followed by acidic workup typically leads to the formation of a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. google.comgoogle.com In the case of this compound, this would yield 3-bromo-2-fluorobenzoic acid. This transformation is particularly useful for converting an ortho, para-directing alkyl group into a meta-directing carboxyl group. google.com

| Reactant | Reagents | Product | Reaction Conditions |

|---|---|---|---|

| Propylbenzene | 1. Potassium Permanganate (KMnO4), Potassium Hydroxide (KOH), Heat 2. Hydrochloric Acid (HCl) | Benzoic Acid | Aqueous, reflux followed by acidification |

Derivatization of the Halogen Functionalities

The bromine and fluorine atoms on the aromatic ring are key sites for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization at the bromine-bearing position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls and other conjugated systems. For this compound, the bromine atom would selectively participate in the coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. For instance, the coupling of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, a related reaction, proceeds selectively at the more reactive iodine position, demonstrating the principle of selective cross-coupling. google.com

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1-Bromo-4-propylbenzene | Phenylboronic Acid | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | Sodium Carbonate (Na2CO3) | Toluene/Water | 4-Propyl-1,1'-biphenyl |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is an effective method for the vinylation of aromatic rings. In the case of this compound, it would react with various alkenes, such as styrene (B11656) or acrylates, at the C-Br bond to introduce a vinyl substituent. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1-Bromo-4-propylbenzene | Styrene | Palladium(II) Acetate [Pd(OAc)2], Tri(o-tolyl)phosphine | Triethylamine (Et3N) | Acetonitrile (B52724) | (E)-1-Propyl-4-styrylbenzene |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the reaction of aryl halides with a wide range of primary and secondary amines to produce the corresponding arylamines. For this compound, this reaction would provide a direct route to N-aryl or N-alkyl substituted 2-fluoro-4-propylanilines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. This method is particularly valuable for synthesizing anilines that are difficult to prepare by other means. nih.govbldpharm.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1-Bromo-4-propylbenzene | Aniline (B41778) | Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Sodium tert-butoxide (NaOtBu) | Toluene | N-Phenyl-4-propylaniline |

Spectroscopic and Advanced Analytical Research Methodologies for 2 Bromo 1 Fluoro 4 Propylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of 2-Bromo-1-fluoro-4-propylbenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed portrait of the molecule's atomic connectivity and chemical environments can be assembled.

¹H NMR: Proton Environment and Coupling Constants

Proton (¹H) NMR spectroscopy provides critical information about the number and electronic environment of hydrogen atoms. In this compound, the spectrum is logically divided into two regions: aromatic and aliphatic.

The three aromatic protons are expected to be in the range of 6.9-7.5 ppm, appearing as complex multiplets. The precise chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The fluorine atom (ortho) and bromine atom (meta) to one proton, and the propyl group (para) to another, create distinct electronic environments. Spin-spin coupling between adjacent protons (³JHH) and through-space coupling to the fluorine atom (JHF) will result in intricate splitting patterns.

The propyl group's protons will appear in the upfield, aliphatic region (approx. 0.9-2.6 ppm). The methyl (-CH₃) protons would typically be a triplet, the benzylic methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring would also be a triplet, and the central methylene (-CH₂-) protons would appear as a multiplet (likely a sextet).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H (Position 3) | ~7.4 | dd | ³JHH = ~8.5, ⁴JHF = ~5-6 |

| Aromatic-H (Position 5) | ~7.1 | dd | ³JHH = ~8.5, ⁴JHH = ~2 |

| Aromatic-H (Position 6) | ~7.0 | t | ³JHH = ~8.5 |

| Benzylic -CH₂- | ~2.55 | t | ³JHH = ~7.6 |

| Central -CH₂- | ~1.65 | sextet | ³JHH = ~7.5 |

| Terminal -CH₃ | ~0.92 | t | ³JHH = ~7.4 |

| Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions. 'dd' is doublet of doublets, 't' is triplet. |

¹³C NMR: Carbon Skeletal Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Nine distinct signals are expected for this compound. The chemical shifts are heavily influenced by the attached atoms and their positions on the benzene (B151609) ring.

The carbon atom bonded to fluorine (C-1) will show a large chemical shift (around 158-162 ppm) and will be split into a doublet due to one-bond coupling (¹JCF). The carbon bonded to bromine (C-2) will have its signal shifted upfield relative to other aromatic carbons, appearing around 112-116 ppm. The other four aromatic carbons and the three aliphatic carbons of the propyl group will give rise to signals in their characteristic regions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (C-F) | 158.0 - 162.0 | d, ¹JCF ≈ 245-255 Hz |

| C-2 (C-Br) | 112.0 - 116.0 | d, ²JCF ≈ 20-25 Hz |

| C-3 | ~132.0 | d, ³JCF ≈ 8-10 Hz |

| C-4 (C-propyl) | ~142.0 | d, ⁴JCF ≈ 2-4 Hz |

| C-5 | ~128.0 | s |

| C-6 | ~117.0 | d, ²JCF ≈ 20-25 Hz |

| Benzylic -CH₂- | ~37.0 | s |

| Central -CH₂- | ~24.0 | s |

| Terminal -CH₃ | ~13.8 | s |

| Note: These are predicted values. 'd' denotes a doublet, 's' denotes a singlet. |

¹⁹F NMR: Fluorine Chemical Environment Characterization

Fluorine-19 (¹⁹F) NMR is highly specific for observing the fluorine atom. For this compound, a single signal is expected. Its chemical shift provides confirmation of the fluoro-aromatic structure. This signal will be split into a multiplet, most likely a doublet of doublets or a triplet, due to coupling with the ortho- and meta-protons on the ring (H-6 and H-3).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, confirming the H-5 to H-6 and the sequential propyl chain proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence) would definitively link each proton signal to its directly attached carbon atom (e.g., the benzylic -CH₂- protons to the benzylic -CH₂- carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximities, for example, between the fluorine atom and the proton at C-6, or between the benzylic protons and the proton at C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the compound's fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of this compound and for separating and identifying any potential isomers. The gas chromatograph separates compounds based on their boiling points and polarity, and the mass spectrometer provides mass data for each eluting compound.

The mass spectrum for this compound would show a distinctive molecular ion peak (M⁺). A key feature would be the isotopic signature of bromine: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M⁺ and M+2).

The fragmentation pattern would provide further structural proof. Common fragmentation pathways would include the loss of a propyl radical (C₃H₇•) or a propene molecule (C₃H₆), and the loss of the bromine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 218/220 | Molecular Ion Peak [M]⁺ |

| 175/177 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 139 | [M - Br]⁺ (Loss of bromine radical) |

| 96 | [C₆H₄F]⁺ (Fragment after loss of Br and C₃H₇) |

| Note: m/z values correspond to the major ions. The paired values reflect the presence of ⁷⁹Br and ⁸¹Br isotopes. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. The molecular formula is C₉H₁₀BrF. Considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, and ¹⁹F), the expected monoisotopic mass is approximately 215.995 g/mol . PubChem provides a computed exact mass of 215.99499 Da for the isomeric compound 1-Bromo-2-fluoro-4-propylbenzene, which will be identical for this compound due to their shared elemental composition. nih.gov

The fragmentation pattern in mass spectrometry provides further structural information. For alkylbenzenes like propylbenzene (B89791), a common fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion or a benzyl (B1604629) cation. The loss of the propyl group from the molecular ion of this compound would result in a bromofluorobenzene cation. Further fragmentation of the propyl chain and the aromatic ring can also occur, providing a characteristic fingerprint for the molecule. For instance, the mass spectrum of propylbenzene shows a prominent peak corresponding to the phenyl cation, formed by the loss of the alkyl side chain. docbrown.info

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Natural Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ⁸¹Br | 49.31 | 80.916291 |

| ¹⁹F | 100 | 18.998403 |

This table presents the isotopic data used for the calculation of the exact mass of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Characteristic Vibrational Modes of the Aromatic Ring and Substituents

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted benzene ring and the propyl group.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

C-F Stretching: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and is expected to appear in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 650-510 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the propyl substituent will be present in the 1470-1370 cm⁻¹ region. Out-of-plane C-H bending vibrations of the aromatic ring are also expected in the 900-675 cm⁻¹ range, and their positions are indicative of the substitution pattern.

Application in Reaction Monitoring

IR spectroscopy is a valuable process analytical technology (PAT) tool for real-time reaction monitoring. In the synthesis of this compound, IR spectroscopy could be employed to track the progress of the reaction by monitoring the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, if the synthesis involves the bromination of 1-fluoro-4-propylbenzene (B3135843), one could monitor the characteristic bands of the starting material and the emergence of the C-Br stretching vibration in the product. This allows for the optimization of reaction conditions, determination of reaction endpoints, and ensures the quality and consistency of the final product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The substitution of the ring with bromine, fluorine, and a propyl group will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

The spectrum of propylbenzene, for example, shows absorption maxima in the UV region, and similar electronic transitions would be expected for its bromo-fluoro substituted derivative. nist.gov The specific wavelengths and intensities of the absorption bands are sensitive to the substitution pattern and the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Typical Wavelength Range (nm) for Substituted Benzenes |

| π → π* (E2-band) | 200 - 230 |

| π → π* (B-band) | 250 - 290 |

This table provides a general estimation of the expected UV-Vis absorption regions for this compound based on typical values for substituted aromatic compounds.

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures, starting materials, and potential byproducts.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

A typical GC method for this compound would involve a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the efficient separation of all components in a mixture. Detection can be achieved using a flame ionization detector (FID) for general-purpose quantification or a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum.

The analysis of isomers of bromofluorobenzaldehyde by GC has demonstrated the capability of this technique to separate closely related regioisomers, which would be crucial for the quality control of this compound to ensure it is free from its other isomers. rsc.org

Table 3: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Substituted Benzenes

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

This table presents a hypothetical set of GC parameters that could serve as a starting point for the method development for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and purification of individual components from a mixture. In the context of this compound, HPLC is instrumental for isolating the compound from reaction byproducts and for quantifying its purity. The method's high resolution and sensitivity make it particularly suitable for the analysis of halogenated aromatic compounds.

The separation mechanism in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The retention of this compound on the stationary phase is primarily governed by hydrophobic interactions. The propyl group and the aromatic ring contribute significantly to its non-polar character, leading to a strong affinity for the non-polar stationary phase. The bromo and fluoro substituents also influence retention through polar and electronic interactions. The elution of the compound is achieved by increasing the concentration of the organic modifier in the mobile phase, which decreases the polarity of the mobile phase and facilitates the desorption of the analyte from the stationary phase.

Detailed Research Findings

Research into the HPLC analysis of halogenated aromatic compounds has established the utility of specific stationary phases and mobile phase compositions to achieve optimal separation. While specific studies on this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of structurally similar molecules.

For the separation and purification of this compound, a C18 (octadecylsilyl) column is a standard choice for the stationary phase due to its strong hydrophobic retention capabilities. However, for enhanced selectivity, particularly when separating isomers or closely related impurities, a phenyl-based or a pentafluorophenyl (PFP) stationary phase can be advantageous. These phases offer alternative selectivities through π-π and dipole-dipole interactions with the aromatic ring and the halogen substituents of the analyte.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture and to achieve sharp peaks for accurate quantification. The choice of organic modifier, typically acetonitrile or methanol, can also affect the selectivity of the separation.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound exhibits strong absorbance in the UV region. The selection of the detection wavelength is optimized to maximize the signal-to-noise ratio for the analyte.

The following hypothetical data tables illustrate the type of results that could be obtained from the HPLC analysis of a sample containing this compound and potential impurities.

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Compound | Area (%) |

| 1 | 4.5 | Unknown Impurity 1 | 1.2 |

| 2 | 8.2 | 2-Bromo-1-fluorobenzene | 2.5 |

| 3 | 10.7 | This compound | 95.8 |

| 4 | 12.1 | Unknown Impurity 2 | 0.5 |

These tables demonstrate how HPLC can be used to resolve this compound from potential impurities and to determine its purity with a high degree of accuracy. The retention time is a characteristic property of a compound under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration.

Theoretical and Computational Chemistry Studies of 2 Bromo 1 Fluoro 4 Propylbenzene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. For 2-bromo-1-fluoro-4-propylbenzene, these methods elucidate how the interplay of its distinct substituents—a strongly electronegative fluorine, a larger bromine, and an electron-donating propyl group—governs its geometry, charge distribution, and aromatic character.

The geometry of this compound is largely defined by its benzene (B151609) ring, but the flexibility of the n-propyl group introduces conformational complexity. The rotation around the C-C single bonds of the alkyl chain leads to different spatial arrangements, known as conformers, each with a distinct potential energy.

Computational studies on n-propylbenzene and related alkylbenzenes have established that the propyl group preferentially adopts specific conformations relative to the aromatic ring. nist.govdtic.milcolostate.edu The two primary conformers are typically referred to as anti and gauche. In the anti conformation, the propyl chain is extended away from the ring in a zigzag fashion. In the gauche conformations, the terminal methyl group is rotated closer to the ring. colostate.edu High-resolution spectroscopic studies combined with ab initio calculations on molecules like n-propylbenzene have confirmed the existence of these stable conformers. nist.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can accurately predict the geometries and relative energies of these isomers. acs.org For this compound, the anti conformer is generally predicted to be the most stable due to minimized steric hindrance. colostate.edu

Table 1: Calculated Relative Energies of Propyl Group Conformers This table presents typical relative energy values for the stable conformers of an n-propyl group attached to a benzene ring, as determined by DFT calculations.

| Conformer | Dihedral Angle (Cring-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 (Reference) |

| Gauche (syn) | ~60° | 0.5 - 0.8 |

The distribution of electrons within this compound is highly non-uniform due to the differing electronic properties of its substituents. This distribution can be visualized using Electrostatic Potential (ESP) maps and quantified through population analysis methods like Natural Bond Orbital (NBO) analysis.

An ESP map illustrates the electrostatic potential on the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, colored blue). youtube.com For this molecule, theoretical calculations would show:

A region of strong negative potential around the highly electronegative fluorine atom.

A region of positive potential, known as a σ-hole, on the outermost portion of the bromine atom along the C-Br bond axis. This positive region is surrounded by a belt of negative potential on the lateral sides of the bromine. researchgate.net The presence of electron-withdrawing fluorine atoms on the ring is known to make the σ-hole on bromine more positive. researchgate.net

The aromatic ring itself exhibits a complex potential. The π-system is generally electron-rich, but its density is polarized by the substituents. The inductive electron withdrawal from the halogens decreases the negative potential of the π-cloud compared to unsubstituted benzene. researchgate.net

NBO analysis provides a quantitative measure of charge on each atom. The results would confirm the strong negative partial charge on the fluorine atom and a more complex charge distribution on the bromine and the ring carbons, reflecting the balance between induction and resonance.

Table 2: Representative Calculated Atomic Charges (NBO) This table shows hypothetical but chemically reasonable Natural Bond Orbital (NBO) charges for key atoms in this compound, illustrating the electronic effects of the substituents.

| Atom | NBO Charge (e) |

|---|---|

| C1 (bonded to F) | +0.25 |

| C2 (bonded to Br) | +0.05 |

| C3 | -0.15 |

| C4 (bonded to Propyl) | -0.08 |

| C5 | -0.12 |

| C6 | -0.10 |

| F | -0.28 |

Aromaticity is a key concept describing the enhanced stability and unique reactivity of the benzene ring. acs.org Substituents can alter the degree of aromaticity by perturbing the cyclic delocalization of π-electrons. nih.govacs.org Computational chemistry offers several metrics to quantify these changes, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

In this compound, the substituents have competing effects:

Halogens (F, Br): Both fluorine and bromine are deactivating groups, meaning they make the ring less reactive toward electrophilic substitution than benzene itself. libretexts.orglibretexts.org This is due to their strong inductive electron withdrawal (-I effect). However, they are also ortho, para-directors because they can donate lone-pair electron density to the ring through resonance (+R effect), which helps stabilize the cationic intermediate formed during substitution. libretexts.org

Propyl Group: The alkyl group is a weak activating group, donating electron density to the ring through an inductive effect and hyperconjugation.

Computational studies on monosubstituted benzenes show that halogen substituents tend to slightly decrease the aromaticity of the ring. nih.gov DFT calculations for this compound would be used to determine the net effect of all three substituents. By calculating NICS values (the negative of the magnetic shielding computed at the center of the ring), a more negative value indicates stronger aromaticity. The HOMA index, based on bond length equalization, would also be calculated, where a value closer to 1 signifies higher aromaticity. These calculations would likely show a slight reduction in aromaticity compared to benzene due to the dominant electron-withdrawing nature of the halogens.

Mechanistic Investigations of Reactions Involving this compound

Computational modeling is invaluable for mapping the reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism and its kinetics can be developed.

Electrophilic Aromatic Substitution (EAS): The characteristic reaction of benzene derivatives is EAS. msu.edu The mechanism typically involves a two-step process where the aromatic ring attacks an electrophile (E+) to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. minia.edu.egmasterorganicchemistry.com The formation of this intermediate is usually the rate-determining step. masterorganicchemistry.com Transition state analysis for a reaction like nitration would focus on locating the high-energy structure that connects the reactants to the sigma complex. Calculations would show how the existing F, Br, and propyl groups stabilize or destabilize the positive charge in the intermediate, thereby explaining the regioselectivity (i.e., the position of attack) of the reaction. The ortho, para-directing nature of the halogens and the propyl group would be confirmed by showing that the transition states leading to substitution at these positions are lower in energy than the transition state for meta-substitution.

Nucleophilic Aromatic Substitution (SNAr): While less common for benzene rings unless strongly activated, SNAr can occur. The presence of electron-withdrawing groups like fluorine makes the ring more susceptible to nucleophilic attack. masterorganicchemistry.com The classic SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged "Meisenheimer complex" intermediate. masterorganicchemistry.com However, recent experimental and computational work has shown that some SNAr reactions, particularly those involving fluoride (B91410), can proceed through a concerted mechanism with a single transition state. nih.govnih.gov Computational transition state analysis on this compound would be crucial to distinguish between these pathways. By modeling the reaction coordinate for a nucleophile attacking the carbon bearing the fluorine, researchers could determine if a stable Meisenheimer intermediate exists or if the C-F bond breaks as the new bond forms in a single, concerted step. semanticscholar.org

The bromine atom on the ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org DFT modeling is widely used to investigate the complex catalytic cycles of these reactions. A typical Suzuki-Miyaura cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, typically facilitated by a base. nih.govnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Computational modeling would involve calculating the Gibbs free energy profile for the entire catalytic cycle. This allows for the identification of the rate-determining step and provides insights into the roles of the ligands, solvent, and base. nih.gov For instance, DFT studies can clarify the exact mechanism of the transmetalation step, which is often the most complex part of the cycle. nih.gov Such models can help optimize reaction conditions for synthesizing derivatives of this compound.

Table 3: Illustrative Free Energy Profile for a Suzuki-Miyaura Catalytic Cycle This table provides a hypothetical but representative free energy profile (ΔG) for the key steps in the cross-coupling of this compound, as would be determined by DFT calculations.

| Step | Reaction Species | Relative ΔG (kcal/mol) |

|---|---|---|

| - | Pd(0) + Substrate | 0.0 |

| Oxidative Addition (TS) | [Transition State 1] | +15.2 |

| Oxidative Addition (Intermediate) | Aryl-Pd(II)-Br Complex | -5.6 |

| Transmetalation (TS) | [Transition State 2] | +18.5 |

| Transmetalation (Intermediate) | Di-organo-Pd(II) Complex | -8.1 |

| Reductive Elimination (TS) | [Transition State 3] | +12.3 |

Exploration of Reactive Intermediates and Reaction Pathways